![molecular formula C20H32N2O4 B2369652 tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate CAS No. 1630205-15-0](/img/structure/B2369652.png)
tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate: is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under various reaction conditions and its ease of removal when desired.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature. The Boc group is introduced to the amine under basic conditions, forming the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups.
Reduction: Reduction reactions can target the carbamate group, converting it back to the amine.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of the tert-butyl groups.
Reduction: The corresponding amine.
Substitution: The free amine after Boc deprotection.
Scientific Research Applications
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: In biological research, it is used to protect amino groups in biomolecules, facilitating the study of complex biochemical pathways. In medicinal chemistry, it is employed in the synthesis of pharmaceuticals to protect reactive amine groups during multi-step synthesis .
Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .
Mechanism of Action
The mechanism by which tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the Boc group is removed, typically under acidic conditions, to release the free amine .
Comparison with Similar Compounds
- tert-Butyl (3-aminopropyl) (4-((tert-butoxycarbonyl)amino)butyl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: The uniqueness of tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate lies in its specific structure, which provides both steric protection and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .
Properties
IUPAC Name |
tert-butyl N-[3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-18(2,3)13-10-14(21-16(23)25-19(4,5)6)12-15(11-13)22-17(24)26-20(7,8)9/h10-12H,1-9H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBLPJQDHZKSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)
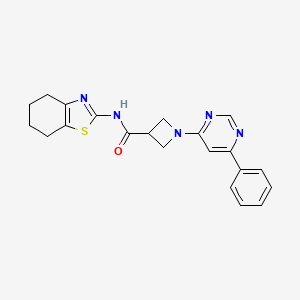
![8-(2,5-Dimethoxyphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2369573.png)
![Benzyl[1-(thiophen-2-yl)pentyl]amine](/img/structure/B2369574.png)
![5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369576.png)
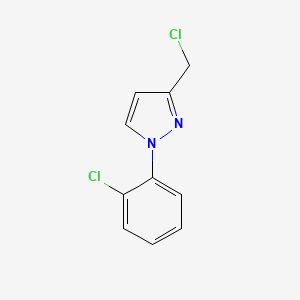
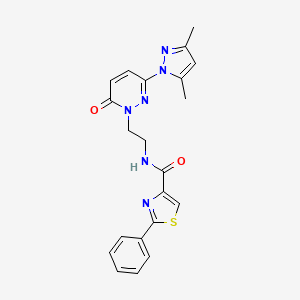
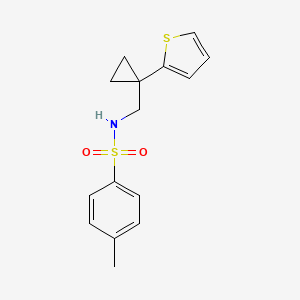
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2369583.png)
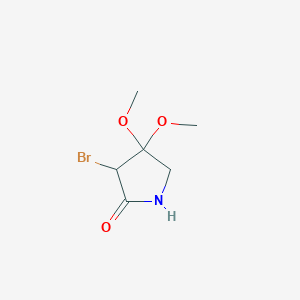
![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)
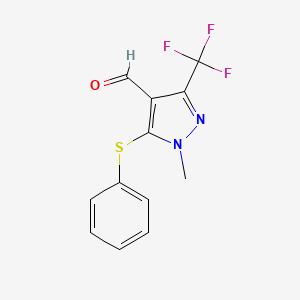
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2369590.png)
![ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate](/img/structure/B2369591.png)
